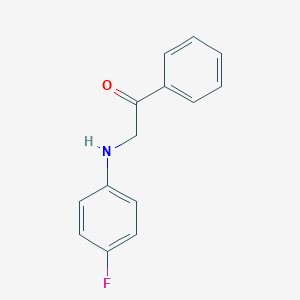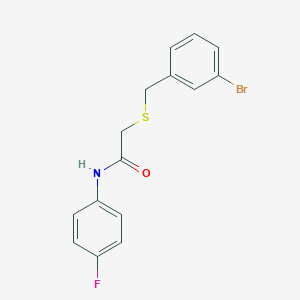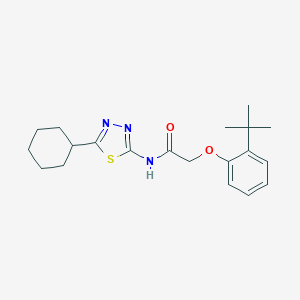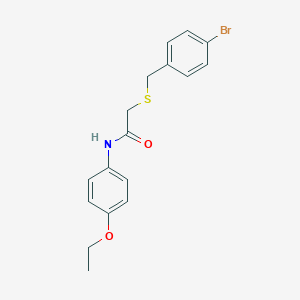
2-(4-Fluoroanilino)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Fluorophenylamino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a fluorine atom attached to the phenyl ring and an amino group at the alpha position relative to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoroanilino)-1-phenylethanone can be achieved through several methods. One common approach involves the bromination of acetophenone derivatives. For instance, the alpha-bromination of acetophenones can be carried out using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This method results in high selectivity and yield of alpha-bromo acetophenones.
Another method involves the use of pyridine hydrobromide perbromide as the brominating agent. This reaction is typically conducted at 90°C using acetic acid as a solvent . The molar ratio of substrate to brominator is usually 1.0:1.1, and the reaction time ranges from 4 to 5 hours.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield, cost-effectiveness, and safety. The use of electrochemical bromination techniques is particularly advantageous due to their scalability and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Fluorophenylamino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic aromatic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted acetophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-(4-Fluorophenylamino)acetophenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluoroanilino)-1-phenylethanone involves its interaction with various molecular targets. For example, in antifungal applications, the compound can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to cell death . The compound’s effects are mediated through its interaction with specific enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Alpha-(4-Fluorophenylamino)acetophenone can be compared with other acetophenone derivatives, such as:
4-Chloroacetophenone: Similar in structure but with a chlorine atom instead of fluorine.
4-Bromoacetophenone: Contains a bromine atom, leading to different reactivity and applications.
4-Methylacetophenone: Features a methyl group, affecting its physical and chemical properties.
The uniqueness of 2-(4-Fluoroanilino)-1-phenylethanone lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-1-phenylethanone |
InChI |
InChI=1S/C14H12FNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI Key |
PELCOUXEDBDFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)

![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)

![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)

![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)
![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)
![2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B284531.png)
![1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B284532.png)
